Technical Guide to the Certificate of Analysis for Betaxolol-d5
Technical Guide to the Certificate of Analysis for Betaxolol-d5
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the typical data and analytical methodologies presented in a Certificate of Analysis (CoA) for Betaxolol-d5. Betaxolol-d5 is a stable, isotopically labeled version of Betaxolol, a selective beta-1 adrenergic receptor blocker. It serves as an essential internal standard in quantitative bioanalytical studies. This document outlines the critical quality attributes, experimental protocols for identity and purity assessment, and logical workflows involved in the quality control of this reference material.
Physicochemical and Identity Data
A Certificate of Analysis for Betaxolol-d5 begins with fundamental information identifying the compound. This data is crucial for ensuring the correct material is being used and for calculating concentrations. Key identifiers are summarized below.
Table 1: General Information for Betaxolol-d5
| Parameter | Value | Reference |
|---|---|---|
| Analyte Name | Betaxolol-d5 | [1] |
| CAS Number | 1189957-99-0 | [1][2] |
| Molecular Formula | C₁₈H₂₄D₅NO₃ | [1][2][3] |
| Molecular Weight | 312.46 g/mol | [1][2][3] |
| Unlabelled CAS Number | 63659-18-7 | [1] |
| Isotope Type | Deuterium | [1] |
| Storage Temperature | -20°C |[1] |
Quality Control and Purity Assessment
The purity of an isotopically labeled internal standard is critical for the accuracy of quantitative analysis. The CoA provides results from various analytical techniques used to assess the purity of Betaxolol-d5.
Table 2: Typical Analytical Specifications and Results
| Test | Method | Specification | Typical Result | Reference |
|---|---|---|---|---|
| Purity | HPLC | >95% | Conforms | [1] |
| Identity Confirmation | Mass Spectrometry | Conforms to structure | Conforms | |
| Identity Confirmation | IR Spectrophotometry | Conforms to reference | Conforms | [4] |
| Isotopic Purity | Mass Spectrometry | Report Value | ≥98% | |
Experimental Protocols
Detailed methodologies are essential for scientists who may need to replicate results or understand the conditions under which the material was tested.
High-Performance Liquid Chromatography (HPLC) for Purity
A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is a primary technique for determining the purity of Betaxolol and its related substances.[5][6][7] The protocol below is a representative method adapted for the analysis of a Betaxolol-d5 reference standard.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[5][7]
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Sample Preparation: A stock solution of Betaxolol-d5 is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 25 to 200 µg/mL).[5][6]
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Analysis: The prepared sample is injected into the HPLC system. The purity is calculated based on the peak area of the principal peak relative to the total peak area of all observed peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of Betaxolol-d5, thereby verifying its identity and assessing its isotopic enrichment. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[8][9]
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Instrumentation: A mass spectrometer coupled with either a GC or LC system.
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Ionization Mode:
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For GC-MS, derivatization to a more volatile form (e.g., trimethylsilyl derivative) may be necessary.[8]
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Analysis:
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Identity: The mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of Betaxolol-d5 (312.46).
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Isotopic Purity: The relative intensities of the mass peaks for Betaxolol-d5 and its non-deuterated counterpart (Betaxolol, MW 307.43) are compared to determine the isotopic enrichment.
-
Workflow Visualizations
The following diagrams illustrate the logical workflows for the quality control and analysis of Betaxolol-d5.
Caption: General Quality Control workflow for a Betaxolol-d5 reference standard.
Caption: Detailed workflow for determining the purity of Betaxolol-d5 via HPLC.
Caption: Logical flow for confirming the identity and isotopic purity of Betaxolol-d5.
References
- 1. Betaxolol-d5 | CAS 1189957-99-0 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of betaxolol, a new beta-blocker, by gas chromatography mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
